Chemical properties and structure of 6-(1H-Pyrazol-1-yl)nicotinaldehyde
Chemical properties and structure of 6-(1H-Pyrazol-1-yl)nicotinaldehyde
An In-Depth Technical Guide to 6-(1H-Pyrazol-1-yl)nicotinaldehyde: Structure, Properties, and Synthetic Utility
Abstract
6-(1H-Pyrazol-1-yl)nicotinaldehyde is a bifunctional heterocyclic compound of significant interest to the scientific community, particularly those in drug discovery and materials science. This molecule merges the well-established pharmacophore of the pyrazole ring with the versatile reactivity of the pyridine-3-carbaldehyde scaffold. The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] This guide provides a comprehensive technical overview of the structure, physicochemical properties, and chemical behavior of 6-(1H-Pyrazol-1-yl)nicotinaldehyde. It details a robust, proposed synthetic protocol, predicts its spectroscopic characteristics, and explores its vast potential as a pivotal intermediate for the synthesis of complex, high-value molecules. This document is intended to serve as a foundational resource for researchers aiming to leverage this compound in their synthetic and drug development endeavors.
Molecular Structure and Physicochemical Properties
Nomenclature and Chemical Identity
The unambiguous identification of a chemical entity is paramount for reproducible scientific work. 6-(1H-Pyrazol-1-yl)nicotinaldehyde is systematically named 6-(1H-Pyrazol-1-yl)pyridine-3-carbaldehyde . Its core structure consists of a pyridine ring substituted at the 6-position with a pyrazole ring via a nitrogen-carbon bond and at the 3-position with an aldehyde functional group.
Structural Elucidation
The molecule's architecture is depicted below. The linkage between the C6 of the pyridine ring and the N1 of the pyrazole ring is a key structural feature, influencing the overall electronic distribution and steric profile.
Caption: Chemical structure of 6-(1H-Pyrazol-1-yl)nicotinaldehyde.
Physicochemical and Computational Data
While experimental data for this specific isomer is not widely published, properties can be reliably estimated based on its structure and data from its close isomer, 6-(1H-pyrazol-1-yl)picolinaldehyde.[2] These parameters are crucial for designing reaction conditions, selecting appropriate solvents, and developing purification strategies.
| Property | Value / Prediction | Source |
| CAS Number | 217657-66-4 (for picolinaldehyde isomer) | [2] |
| Molecular Formula | C₉H₇N₃O | [2] |
| Molecular Weight | 173.17 g/mol | [2] |
| Appearance | Predicted: White to pale yellow solid | Inferred |
| Topological Polar Surface Area (TPSA) | 47.78 Ų (isomer data) | [2] |
| LogP (octanol/water partition) | 1.08 (isomer data) | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 2 | [2] |
| Storage Conditions | Sealed in dry, 2-8°C | [2] |
Synthesis and Purification
Rationale for Synthetic Strategy
The most convergent and logical approach for constructing the 6-(1H-pyrazol-1-yl)nicotinaldehyde scaffold is through a nucleophilic aromatic substitution (SₙAr) reaction. This strategy leverages the inherent electrophilicity of a halogenated pyridine ring. Specifically, a 6-halonicotinaldehyde (e.g., 6-chloro or 6-bromonicotinaldehyde) serves as an excellent electrophile. The pyrazole anion, generated in situ by a mild base, acts as the nucleophile. This reaction is regioselective, as the substitution preferentially occurs at the halogenated position, which is activated by the electron-withdrawing nature of the pyridine nitrogen and the aldehyde group.
Proposed Experimental Protocol: Synthesis via SₙAr
This protocol is a self-validating system. The progress can be monitored by Thin Layer Chromatography (TLC), and the final product identity is confirmed by the spectroscopic methods detailed in Section 3.
Step 1: Reactant Preparation
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To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloronicotinaldehyde (1.0 eq), pyrazole (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
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Causality: Using a slight excess of pyrazole ensures complete consumption of the limiting starting material. K₂CO₃ is a cost-effective and sufficiently strong base to deprotonate pyrazole, forming the nucleophilic pyrazolide anion.
Step 2: Reaction Execution
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Add anhydrous N,N-Dimethylformamide (DMF) to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 6-chloronicotinaldehyde.
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Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere.
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Causality: DMF is a polar aprotic solvent, ideal for SₙAr reactions as it solvates the potassium cation without hydrogen bonding to the nucleophile, thus enhancing its reactivity. Elevated temperature is required to overcome the activation energy of the substitution on the heterocyclic ring.
Step 3: Monitoring and Work-up
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Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting 6-chloronicotinaldehyde spot is no longer visible (typically 6-12 hours).
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Once complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. This will precipitate the crude product.
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Causality: The product is expected to be less soluble in water than the inorganic salts and residual DMF, allowing for its isolation via precipitation.
Step 4: Purification
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Collect the precipitate by vacuum filtration and wash with cold water.
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Dry the crude solid under vacuum.
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Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
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Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 6-(1H-pyrazol-1-yl)nicotinaldehyde as a solid.
Caption: Proposed workflow for the synthesis of the target compound.
Spectroscopic Characterization
Confirming the structure and purity of the synthesized compound is critical. The following table outlines the predicted spectroscopic data based on established principles of NMR and IR spectroscopy.[3][4][5]
| Technique | Predicted Signal / Feature | Rationale and Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ ~10.1 ppm (s, 1H) | Aldehyde proton (CHO): Deshielded by the electronegative oxygen and anisotropy of the carbonyl group. Appears as a singlet. |
| δ ~8.5-9.0 ppm (m, 2H) | Pyridine protons: Protons on the electron-deficient pyridine ring, complex splitting due to meta and para coupling. | |
| δ ~7.8-8.2 ppm (m, 2H) | Pyrazole & Pyridine protons: Aromatic protons in a region typical for N-heterocycles. | |
| δ ~6.5 ppm (t, 1H) | Pyrazole proton: Proton at the 4-position of the pyrazole ring, appearing as a triplet due to coupling with the two adjacent CH groups. | |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~190 ppm | Carbonyl Carbon (C=O): Highly deshielded, characteristic of an aldehyde. |
| δ ~120-160 ppm | Aromatic Carbons: Multiple signals corresponding to the carbon atoms of the pyridine and pyrazole rings. | |
| IR Spectroscopy (KBr pellet, cm⁻¹) | ~1715-1700 cm⁻¹ (strong, sharp) | C=O Stretch: A very strong and characteristic absorption for the aldehyde carbonyl group.[6] |
| ~2850 & ~2750 cm⁻¹ (medium, sharp) | Aldehyde C-H Stretch: A pair of peaks known as a "Fermi doublet," highly diagnostic for an aldehyde C-H bond.[6] | |
| ~1600-1450 cm⁻¹ (multiple bands) | Aromatic C=C and C=N Stretches: Vibrations characteristic of the pyridine and pyrazole rings. | |
| Mass Spectrometry (EI) | m/z = 173 (M⁺) | Molecular Ion Peak: Corresponds to the molecular weight of the compound. |
| m/z = 144 (M⁺ - CHO) | Fragment Ion: Loss of the formyl radical, a common fragmentation pathway for aromatic aldehydes. |
Chemical Reactivity and Synthetic Potential
6-(1H-Pyrazol-1-yl)nicotinaldehyde is a versatile synthetic intermediate due to the orthogonal reactivity of its aldehyde group and heterocyclic core.
Reactivity of the Aldehyde Moiety
The aldehyde is the primary site for synthetic transformations, allowing for elongation and diversification of the molecular structure.
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Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 6-(1H-pyrazol-1-yl)nicotinic acid[7], using standard oxidants like potassium permanganate (KMnO₄) or Jones reagent. This acid is a valuable building block for amides and esters.
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Reduction: Selective reduction to the primary alcohol, (6-(1H-pyrazol-1-yl)pyridin-3-yl)methanol, can be achieved with mild reducing agents such as sodium borohydride (NaBH₄).
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Reductive Amination: A powerful reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines. This is a cornerstone of library synthesis in drug discovery.
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Carbon-Carbon Bond Formation: The aldehyde is an excellent electrophile for reactions like the Wittig olefination to form alkenes[8], Grignard additions to form secondary alcohols, and various condensation reactions (e.g., Knoevenagel, Claisen-Schmidt) to build molecular complexity.[8]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. lehigh.edu [lehigh.edu]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. 6-(1H-PYRAZOL-1-YL)NICOTINIC ACID | CymitQuimica [cymitquimica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
